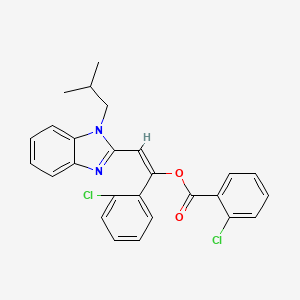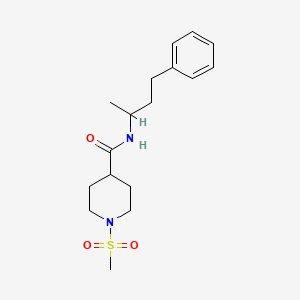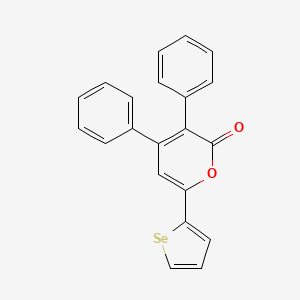
1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate, also known as CIVCB, is a chemical compound that has been studied extensively for its potential applications in scientific research. CIVCB is a member of the benzimidazole family of compounds, which have been shown to have a wide range of biological activities, including antiviral, antifungal, and anticancer effects. In
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, this compound can prevent cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, as well as inhibit cell migration and invasion, which are key processes in cancer metastasis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate for lab experiments is its potent anticancer effects, which make it a valuable tool for cancer research. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are a number of future directions for research on 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate. One area of interest is the development of more water-soluble analogs of this compound, which would make it easier to use in experiments. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of more targeted cancer therapies. Finally, there is also potential for the use of this compound in combination with other anticancer agents to enhance their effectiveness.
Synthesis Methods
The synthesis of 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate involves the reaction of 2-chlorobenzoic acid with 1-isobutyl-1H-benzimidazole-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-chloroaniline to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anticancer effects against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
properties
IUPAC Name |
[(E)-1-(2-chlorophenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O2/c1-17(2)16-30-23-14-8-7-13-22(23)29-25(30)15-24(18-9-3-5-11-20(18)27)32-26(31)19-10-4-6-12-21(19)28/h3-15,17H,16H2,1-2H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKYBFFTAPHDMS-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3Cl)/OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5412976.png)

![N,N-dimethyl-1-((2R,5S)-5-{[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5413005.png)
![N,N-dimethyl-7-(2,3,4-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413020.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-4-yl)nicotinamide](/img/structure/B5413026.png)
![4-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5413028.png)
![2-(butylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5413030.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5413039.png)
![4',4',6,6-tetramethyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5413040.png)
![2-cyclobutyl-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5413057.png)
![4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile](/img/structure/B5413061.png)

![N-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5413074.png)
![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5413076.png)